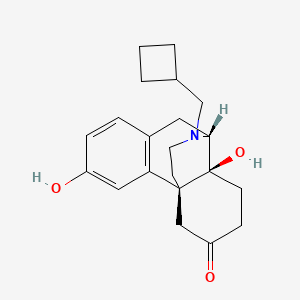

6-Oxo (-)-Butorphanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H27NO3 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(1R,9R,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |

InChI |

InChI=1S/C21H27NO3/c23-16-5-4-15-10-19-21(25)7-6-17(24)12-20(21,18(15)11-16)8-9-22(19)13-14-2-1-3-14/h4-5,11,14,19,23,25H,1-3,6-10,12-13H2/t19-,20-,21-/m1/s1 |

InChI Key |

OWDXIYLQFRANQT-NJDAHSKKSA-N |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C=C(C=C5)O)O |

Canonical SMILES |

C1CC(C1)CN2CCC34CC(=O)CCC3(C2CC5=C4C=C(C=C5)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to Morphinan-6-ones and their Enantiomers

The synthesis of morphinan-6-ones, the structural class to which 6-Oxo (-)-Butorphanol belongs, is a key area of research in the development of opioid receptor ligands. Accessing specific enantiomers, such as the (-) configuration of butorphanol (B1668111), requires precise stereochemical control throughout the synthetic sequence.

Chemical Strategies for Introducing the 6-Oxo Moiety into Morphinan (B1239233) Skeletons

The carbonyl group at the 6-position is a defining feature of morphinan-6-ones and a versatile handle for further chemical modifications. nih.govnih.gov One synthetic strategy involves a Grewe cyclization under acidic conditions, which not only forms the morphinan framework but also triggers a hydride shift that concurrently installs the C-6 oxo functionality. rsc.org

For morphinans that already possess the core structure but lack the 6-oxo group, oxidation protocols are employed. For instance, in the synthesis of (-)-naltrexone, a related morphinan-6-one, the C-14 hydroxyl group is installed via a two-step sequence involving a palladium-mediated dehydrogenation of the ketone to an enone, followed by a C-H allylic oxidation using Cu(II) and O2. rsc.org The carbonyl group at position 6 is highly versatile chemically, allowing for its conversion into a wide range of functionalities, including hydrazones, oximes, amino, and guanidino derivatives, which can significantly alter the compound's pharmacological profile. nih.govmdpi.com

Derivatization Strategies and Novel Analogues for Research Purposes

The derivatization of the butorphanol skeleton is a key strategy for investigating structure-activity relationships (SAR) and developing novel research probes with tailored properties. mdpi.com

Synthesis of Hydrophobic Esters and Ethers of Butorphanol Analogues

To explore the importance of the phenolic hydroxyl group at position 3 for opioid receptor binding, a series of hydrophobic esters and ethers of butorphanol have been synthesized. nih.gov This research was prompted by findings that replacing the phenolic hydroxyl with other groups that interact with a hydrophobic pocket in the opioid receptor could maintain or even enhance binding affinity. nih.gov

The synthesis of butorphanol esters is achieved by reacting butorphanol with various acid chlorides or carboxylic acids under suitable condensation conditions. nih.gov For example, phenoxyacetyl chloride can be reacted with butorphanol in the presence of triethylamine (B128534) in dichloromethane (B109758) to yield the corresponding ester. nih.gov Ethers are typically prepared by reacting the sodium salt of butorphanol (generated in situ with sodium hydride) with alkyl halides. nih.gov

These studies have shown that the introduction of hydrophobic groups onto the 3-position phenol (B47542) oxygen can maintain high binding affinity for µ (mu) and κ (kappa) opioid receptors, despite removing the hydrogen-bond donating capability of the hydroxyl group. nih.govnih.gov In general, the ester derivatives were found to have higher binding affinities than the ether derivatives, possibly due to the greater rotational freedom of the ester linkage allowing for optimal hydrophobic interactions within the receptor binding pocket. nih.gov

| Compound | R Group | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |

|---|---|---|---|---|

| Butorphanol | -H | 0.24 | 27.7 | 0.14 |

| Ester 4a | -C(O)CH2Ph | 0.32 | 45.8 | 0.21 |

| Ester 4b | -C(O)CH2OPh | 0.061 | 14.4 | 0.048 |

| Ester 4c | -C(O)Ph | 0.18 | 23.5 | 0.12 |

| Ether 5a | -CH2CH2OH | 4.0 | >1000 | 2.3 |

| Ether 5b | -CH2CH2OCH3 | 1.8 | 446 | 0.94 |

Data sourced from Fulton BS, et al. (2008). nih.govnih.govebi.ac.ukdocumentsdelivered.com

Exploration of Targeted Molecular Modifications at Positions 5, 6, 14, and 17 on the Morphinan Skeleton

Targeted modifications at various positions on the morphinan skeleton are a primary strategy for fine-tuning the pharmacological properties of ligands like butorphanol. mdpi.com

Position 5: Introduction of a methyl group at position 5 in 14-alkoxy-N-methylmorphinan-6-ones has been shown to have a minor influence on µ-opioid receptor binding affinity but can improve selectivity over δ (delta) and κ receptors. nih.govacs.org More significant modifications, such as adding a 5-benzyl group, can lead to a unique binding mode within the receptor. nih.gov

Position 6: The 6-oxo group is a prime target for derivatization. Its deletion via Wolff–Kishner reduction has been studied, with varying effects on receptor binding and functional activity depending on other substituents on the morphinan core. mdpi.comnih.gov Conversely, the conversion of the 6-keto function into amino or guanidino groups in 14-alkoxymorphinans has led to compounds with high µ-opioid receptor affinity and potent antinociceptive activity. nih.gov

Position 14: The hydroxyl group at position 14 is a key feature of butorphanol. Modifications at this position, such as converting the hydroxyl to a methoxy (B1213986) or a phenylpropoxy group, can significantly alter the binding profile. For instance, introducing a 14-methoxy group into oxymorphone was found to increase µ-opioid receptor affinity nine-fold. nih.gov These changes can modulate the ligand's activity, sometimes converting a selective µ-receptor ligand into a multifunctional ligand with high affinity for multiple opioid receptor subtypes. mdpi.com

Position 17: The N-substituent at position 17 is critical for determining the agonist versus antagonist properties of a morphinan ligand. In butorphanol, this is an N-cyclobutylmethyl group. wikipedia.org The synthesis of metabolites involves modifications to this group, such as the hydroxylation of the cyclobutyl ring. sciforum.net The synthesis of these metabolites, like cis- and trans-3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl) morphinan, has been reported, often starting from norbutorphanol (B1234993) and coupling it with the appropriately substituted cyclobutanecarbonyl chloride, followed by reduction. sciforum.net

Structure Activity Relationship Sar Studies

Conformational and Stereochemical Influences on Opioid Receptor Binding

The rigid, fused-ring structure of the morphinan (B1239233) skeleton imposes significant conformational constraints that are critical for proper orientation within the opioid receptor binding pocket. For opioid ligands, a common pharmacophore includes an amine nitrogen and an aromatic ring, with the spatial relationship between these two features being vital for activity. lboro.ac.uk In rigid molecules like butorphanol (B1668111), the specific stereochemistry is paramount. The (-)-isomer of butorphanol is the pharmacologically active form, a common characteristic among opioid analgesics where stereoselectivity is a key determinant of receptor binding and functional activity. The constrained conformation of the fused-ring system also influences how modifications, such as N-substituents, modulate the efficacy of the compound compared to more flexible opioid structures. nih.gov

Impact of the 6-Oxo Group on Opioid Receptor Affinity and Efficacy

The carbonyl (oxo) group at the C-6 position of the morphinan skeleton plays a significant, though context-dependent, role in modulating the interaction with opioid receptors. nih.govacs.org Its influence on binding affinity and agonist potency has been explored through comparative studies with related compounds.

Research into the effects of removing the 6-carbonyl group in a series of N-methylmorphinan-6-ones has revealed that this modification does not uniformly alter the pharmacological profile. nih.govacs.org For several analogues, the resulting 6-desoxo compounds showed binding affinities and agonist potencies at the µ-opioid receptor (MOR) that were very similar to their 6-keto counterparts. nih.gov This suggests that for these specific scaffolds, the 6-oxo group is not a primary determinant of MOR affinity or efficacy. nih.govacs.org

However, the influence of the 6-oxo group is dependent on the substitution pattern elsewhere on the molecule. nih.gov In one notable example, a 6-desoxo analogue with a 14-benzyloxy substitution displayed a significant increase in both MOR binding and agonist potency compared to its 6-keto parent compound. nih.govacs.org This finding underscores that the contribution of the 6-oxo moiety to receptor interaction can be modulated by other structural features. nih.gov

| Compound | Modification | MOR Binding Affinity (Ki, nM) | MOR Agonist Potency (EC50, nM) |

|---|---|---|---|

| Compound 1 | 6-Keto | 0.13 | 1.5 |

| Compound 1a | 6-Desoxo | 0.17 | 2.5 |

| Compound 2 | 6-Keto | 0.04 | 0.5 |

| Compound 2a | 6-Desoxo | 0.06 | 0.7 |

| Compound 3 | 6-Keto (14-Benzyloxy) | 0.31 | 22.1 |

| Compound 3a | 6-Desoxo (14-Benzyloxy) | 0.08 | 2.8 |

Data adapted from studies on N-methylmorphinan-6-ones and their 6-desoxo counterparts. nih.govacs.org

To better understand the subtle influence of the 6-oxo group, molecular modeling and docking studies have been employed. nih.govacs.org Using the crystal structure of the active MOR conformation, in silico analyses were performed to compare the binding modes of 6-keto morphinans and their 6-desoxo analogues. nih.govacs.org These studies aimed to identify potential differences in receptor interactions that could explain the observed pharmacological data. nih.gov While for most pairs the binding modes were found to be similar, the models helped to rationalize the distinct binding profile and increased potency observed in specific analogues where the 6-oxo group was absent. nih.gov

Structure-Activity Relationships of N-Cyclobutylmethyl Substituents

The substituent attached to the nitrogen atom at position 17 of the morphinan skeleton is a primary determinant of the compound's functional activity, dictating whether it acts as an agonist, antagonist, or partial agonist. nih.govresearchgate.net SAR studies have established clear patterns for various N-substituents. For example, an N-methyl group, as seen in oxymorphone, typically results in potent agonism. nih.gov In contrast, larger groups like N-allyl (in naloxone) or N-cyclopropylmethyl (in naltrexone) generally confer potent antagonist properties. nih.govresearchgate.net

Opioid Receptor Pharmacology: in Vitro and Animal Model Investigations

Comprehensive Receptor Binding Affinity and Selectivity Profiles

(-)-Butorphanol demonstrates a broad-spectrum binding capability across the primary opioid receptor types—kappa (κ), mu (μ), and delta (δ)—but with a marked preference and higher affinity for the kappa opioid receptor (KOR) and mu-opioid receptor (MOR). nih.gov

(-)-Butorphanol exhibits a particularly strong binding affinity for the kappa opioid receptor. researchgate.netmedium.compatsnap.com In vitro binding assays have consistently demonstrated that it binds to KOR with high, nanomolar affinity. researchgate.net Studies using naltrexone (B1662487) competition have determined the dissociation constant (Kd) of butorphanol (B1668111) for KOR to be approximately 0.1 ± 0.02 nM. researchgate.netnih.govnih.gov This high affinity indicates a potent interaction with the receptor. nih.gov In comparative studies, butorphanol's potency at the KOR is significantly greater than that at the MOR. researchgate.netnih.gov Its affinity for KOR is reported to be about twenty-fold higher than its affinity for the mu-opioid receptor. researchgate.netnih.govnih.gov

At the mu-opioid receptor, (-)-Butorphanol acts as a partial agonist or an antagonist, a characteristic that defines its mixed-action profile. patsnap.comxenonhealth.comdrugbank.com Its binding affinity for MOR is considerable, though lower than for KOR. nih.gov The reported Kd value for MOR is approximately 2.4 ± 1.2 nM. researchgate.netnih.govnih.gov This places butorphanol in the category of opioids with high affinity (Ki <1 nM) for the human MOR. zenodo.org Depending on the specific test conditions and the presence of other opioids, butorphanol can either weakly activate the receptor (partial agonism) or block it from being activated by full agonists like morphine (antagonism). nih.govxenonhealth.comnih.gov This dual activity at the MOR contributes to its pharmacological effects, differentiating it from full MOR agonists. patsnap.com

(-)-Butorphanol also interacts with the delta opioid receptor, although this interaction is generally weaker compared to its affinity for KOR and MOR. nih.govclinpgx.org In vitro binding assays have shown that butorphanol can displace delta-specific ligands, indicating a measurable affinity for DOR. nih.gov However, its potency at the delta receptor is lower than that observed for kappa and mu receptors. clinpgx.org

G-Protein Activation and Beta-Arrestin Recruitment Pathway Analyses (In Vitro)

Modern pharmacological analysis distinguishes between a ligand's ability to activate G-protein signaling pathways versus β-arrestin recruitment pathways. For (-)-butorphanol, studies have revealed a significant bias in its signaling at the KOR. nih.govnih.gov

In [35S]GTPγS binding assays, which measure G-protein activation, butorphanol behaves as a partial agonist at the KOR. researchgate.netnih.govnih.gov It stimulates G-protein coupling but with a lower efficacy compared to full KOR agonists like salvinorin A. nih.gov In contrast, when examining the β-arrestin recruitment pathway, butorphanol acts as a potent full agonist, demonstrating efficacy similar to that of salvinorin A. researchgate.netnih.govnih.gov This differential activation, characterized by partial agonism for G-protein activation and full agonism for β-arrestin recruitment, is a key finding that helps to explain its unique pharmacological profile. nih.gov This biased signaling is further supported by observations of KOR internalization, a process linked to β-arrestin pathway activation. nih.govnih.gov

| Signaling Pathway | Functional Activity | Reference |

|---|---|---|

| G-Protein Activation | Partial Agonist | researchgate.netnih.govnih.gov |

| Beta-Arrestin Recruitment | Full Agonist | researchgate.netnih.govnih.gov |

Functional Receptor Studies in Isolated Tissue Preparations

While detailed data from isolated tissue preparations were not extensively covered in the reviewed sources, the principles of butorphanol's mixed agonist-antagonist activity are historically demonstrated in such assays. These preparations, such as the guinea pig ileum and mouse vas deferens, are classic models for differentiating opioid agonist and antagonist effects by measuring the inhibition of electrically induced muscle contractions. The compound's partial agonist activity at MOR and agonist activity at KOR would be quantifiable in these systems, providing functional correlates to the molecular binding and signaling data.

Non-Clinical Pharmacological Activities in Animal Models

In various animal models, the pharmacological actions of (-)-butorphanol reflect its complex receptor interaction profile. Its metabolites have been shown to possess some analgesic properties in animals. xenonhealth.com In rhesus monkeys, a species where butorphanol's effects often align with those in humans, the compound exhibits a selectivity of approximately 1:12 for displacing ligands from mu versus kappa receptors. nih.gov Studies in rats and monkeys have characterized butorphanol as having intermediate agonist activity at mu, kappa, and delta receptors. nih.gov

The KOR agonist properties of butorphanol are linked to its sedative effects observed in animal studies. medium.com Its analgesic activity has been documented in several laboratory animal species. researchgate.net Clinical trials in veterinary medicine, such as in cats and free-ranging lions, have utilized butorphanol for its sedative and analgesic effects as part of multimodal anesthetic protocols. nih.govnih.gov The compound's partial agonism at the MOR is demonstrated in studies where it can act as a mu antagonist, particularly in opioid-dependent animal models. nih.gov

Limited Scientific Data Available for 6-Oxo-(-)-Butorphanol Prevents In-Depth Pharmacological Analysis

A thorough review of available scientific literature reveals a significant scarcity of specific data on the chemical compound 6-Oxo-(-)-butorphanol, a potential metabolite of the opioid analgesic butorphanol. While information on butorphanol itself is plentiful, detailed pharmacological studies, including in vitro and in vivo investigations as specified, are not publicly available for its 6-oxo derivative. This lack of specific research prevents a comprehensive analysis of its opioid receptor pharmacology, agonist and antagonist effects, comparative pharmacodynamics, and central nervous system effects in animal models.

Butorphanol is known to be extensively metabolized in the liver, with hydroxybutorphanol (B1227631) and norbutorphanol (B1234993) being the primary identified metabolites. drugbank.comxenonhealth.com Some animal studies have indicated that metabolites of butorphanol may possess some analgesic activity, but these findings are not detailed and have not been substantiated in human studies. drugbank.comxenonhealth.com

The request for an in-depth article focusing solely on 6-Oxo-(-)-butorphanol cannot be fulfilled at this time due to the absence of dedicated research on this specific compound in the public domain. The scientific community has largely focused on the parent compound, butorphanol, and its primary metabolites, leaving the pharmacological profile of 6-Oxo-(-)-butorphanol largely uncharacterized.

Therefore, the following sections outlined in the initial request cannot be addressed with scientifically accurate and detailed information:

Central Nervous System Effects in Animal Models (excluding adverse effects)

Without dedicated studies on the synthesis, isolation, and pharmacological evaluation of 6-Oxo-(-)-butorphanol, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to elucidate the specific pharmacological properties of this compound.

Biotransformation and Metabolite Research: in Vitro and Animal Models

Major Metabolic Pathways and Enzyme Systems in Non-Human Organisms

Butorphanol (B1668111) undergoes extensive metabolism in the liver before its excretion. nih.govdrugbank.comxenonhealth.com The primary routes of biotransformation involve oxidative processes, including hydroxylation and N-dealkylation. drugbank.com These metabolic activities are largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are critical in the metabolism of a wide range of xenobiotics in veterinary species such as dogs, cats, cattle, and horses. nih.gov

The two principal metabolic pathways identified for butorphanol in animal studies are hydroxylation and N-dealkylation. drugbank.com Hydroxylation involves the addition of a hydroxyl group to the butorphanol molecule, leading to the formation of hydroxybutorphanol (B1227631). N-dealkylation is the process of removing the cyclobutylmethyl group from the nitrogen atom, resulting in the formation of norbutorphanol (B1234993). These reactions are fundamental to the biotransformation of the parent compound into more water-soluble forms that can be more easily eliminated from the body. drugbank.comwikipedia.org

Identification and Characterization of Metabolites in Animal Tissues and Fluids

Following administration in animal models, the highest concentrations of butorphanol and its metabolites are typically found in the liver, kidneys, and intestine. drugbank.com The parent drug and its biotransformation products are distributed throughout the body, with concentrations in tissues like the lungs, spleen, and heart being higher than in plasma. drugbank.com

The primary metabolites resulting from the hepatic biotransformation of butorphanol are hydroxybutorphanol (HO-B) and norbutorphanol (NOR-B). drugbank.com The formation of these metabolites is consistent with the identified pathways of hydroxylation and N-dealkylation. Analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect and quantify the parent drug and its metabolites in biological samples like plasma, urine, and tissues from various animal species including donkeys and cats. nih.govnih.govnih.gov

| Parameter | Finding in Animal Studies | Relevant Species |

| Primary Metabolites | Hydroxybutorphanol (HO-B) and Norbutorphanol (NOR-B) are the main products of metabolism. | General (Mammals) |

| Metabolic Pathways | Primarily hydroxylation and N-dealkylation occurring in the liver. drugbank.com | General (Mammals) |

| Tissue Distribution | Highest concentrations of parent drug and metabolites found in liver, kidneys, and intestine. drugbank.com | General (Mammals) |

| Analytical Detection | Metabolites are identified and quantified in plasma and other fluids using methods like HPLC and LC-MS/MS. nih.govnih.gov | Donkeys, Cats |

In Vitro Metabolic Studies using Subcellular Fractions and Cell Cultures from Animal Models

To investigate the mechanisms of drug metabolism without using whole animals, in vitro models are widely employed. researchgate.net These models include subcellular fractions, such as liver microsomes and S9 fractions, as well as primary cell cultures. ugent.bethermofisher.com

Liver microsomes, which are vesicles derived from the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 isoforms. thermofisher.com Using microsomes from different animal species (e.g., canine, feline, bovine) allows researchers to study species-specific metabolism, characterize metabolic pathways, and identify potential drug-drug interactions. nih.govauburn.eduresearchgate.net These systems are instrumental in determining the role of specific CYP enzymes in the hydroxylation and N-dealkylation of butorphanol.

Investigations on Endogenous Biosynthesis and Metabolism (e.g., Androgen Production in Rat Leydig Cells)

Research using in vitro models with rat Leydig cells has demonstrated that the synthetic opioid butorphanol can significantly influence androgen biosynthesis and metabolism. cdnsciencepub.comnih.gov Studies on immature Leydig cells isolated from 35-day-old male rats revealed that butorphanol inhibits the secretion of androgens. cdnsciencepub.comnih.gov

When these cells were cultured with butorphanol for three hours, a significant inhibition of androgen secretion was observed at concentrations of 5 µM and 50 µM. cdnsciencepub.comnih.gov At the 50 µM concentration, butorphanol was also found to block the effects of luteinizing hormone (LH) and 8-bromo-cAMP-stimulated androgen secretion. cdnsciencepub.comresearchgate.net Furthermore, it impeded androgen production that is mediated by 22R-hydroxycholesterol and pregnenolone (B344588). cdnsciencepub.comnih.gov

The mechanism behind this inhibition involves the downregulation of several key genes involved in the androgen production pathway. cdnsciencepub.comnih.gov Additionally, butorphanol was shown to directly inhibit the activity of the enzymes 3β-hydroxysteroid dehydrogenase 1 (HSD3B1) and 5α-reductase 1 (SRD5A1). cdnsciencepub.comnih.gov

Detailed analysis of steroidogenic enzyme activity in rat testicular microsomes and cytosols confirmed the direct inhibitory effects of butorphanol. researchgate.net The activity of HSD3B1 and SRD5A1 was significantly reduced in the presence of butorphanol. researchgate.net This direct enzymatic inhibition, combined with the downregulation of gene expression, points to a multi-faceted impact on steroidogenesis within Leydig cells. cdnsciencepub.comnih.gov

The following tables summarize the key findings from these in vitro investigations.

Table 1: Effect of Butorphanol on Androgen Secretion and Gene Expression

| Concentration | Effect on Androgen Secretion | Genes Downregulated |

|---|---|---|

| 5 µM | Significantly inhibited | Not specified |

| 50 µM | Significantly inhibited | Lhcgr (LH receptor) |

| 50 µM | Blocked LH-stimulated secretion | Cyp11a1 (cholesterol side-chain cleavage enzyme) |

| 50 µM | Blocked 8-bromo-cAMP-stimulated secretion | Srd5a1 (5α-reductase 1) |

| 50 µM | Blocked 22R-hydroxycholesterol-mediated production | Akr1c14 (3α-hydroxysteroid dehydrogenase) |

| 50 µM | Blocked pregnenolone-mediated production |

Source: cdnsciencepub.comnih.gov

Table 2: Direct Inhibitory Effects of Butorphanol on Steroidogenic Enzymes

| Enzyme Inhibited | Function in Androgen Pathway |

|---|---|

| HSD3B1 (3β-hydroxysteroid dehydrogenase 1) | Converts pregnenolone to progesterone |

| SRD5A1 (5α-reductase 1) | Converts testosterone (B1683101) to dihydrotestosterone |

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry (HRMS) Techniques for Structural Elucidation and Quantification

High-resolution mass spectrometry is an indispensable tool in the analysis of 6-Oxo (-)-Butorphanol, providing highly accurate mass measurements that facilitate the determination of elemental composition and the identification of unknown metabolites or degradation products.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of butorphanol (B1668111) and its related compounds, including its oxidized metabolites. nih.govnih.gov This approach combines the separation capabilities of liquid chromatography with the specificity and sensitivity of mass spectrometry. In the context of this compound research, LC-MS/MS would be employed for its ability to differentiate the analyte from a complex matrix and provide structural information through fragmentation patterns. nih.gov

Research on butorphanol has demonstrated the utility of LC-MS/MS in identifying various degradation products, including oxidative products like 9-keto-butorphanol, which is structurally related to this compound. nih.gov The methodologies developed for butorphanol can be adapted for this compound, focusing on optimizing chromatographic conditions and mass spectrometric parameters for the specific compound. A typical LC-MS/MS method would involve a reversed-phase column for separation and electrospray ionization (ESI) in positive mode for detection. nih.gov

| Parameter | Typical Value/Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 or similar reversed-phase |

| Mobile Phase | A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for identification |

This table presents typical parameters for an LC-MS/MS method for the analysis of butorphanol and its metabolites, which would be applicable to this compound.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of this compound and its metabolites, particularly after appropriate derivatization to increase volatility and thermal stability. While LC-MS/MS is often preferred for its direct analysis of polar compounds, GC-MS can offer excellent chromatographic resolution and established fragmentation libraries for structural confirmation. The analysis of related opioids and their metabolites by GC-MS has been well-documented, providing a foundation for method development for this compound. nih.gov

For GC-MS analysis, a derivatization step, such as silylation or acetylation, would likely be necessary to convert the polar functional groups of this compound into less polar, more volatile derivatives suitable for gas chromatography.

| Parameter | Typical Value/Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or similar silylating agent |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan for identification |

This table outlines typical parameters for a GC-MS method for the analysis of opioid compounds, adaptable for this compound.

Advanced Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of this compound from reaction mixtures or biological matrices and for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis and is extensively used for both the quantitative and qualitative analysis of compounds like this compound. nih.gov In the context of related 6-oxo-morphinanes, reversed-phase HPLC has been successfully employed to monitor reaction progress and characterize isomers. nih.gov For this compound, an HPLC method would typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring in the morphinan (B1239233) structure provides a chromophore.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity. The principles of separation are the same as in HPLC, but the enhanced performance of UPLC makes it particularly suitable for the analysis of complex samples containing multiple components, such as in metabolite profiling or impurity analysis of this compound. The increased peak capacity of UPLC allows for better separation of closely related compounds.

Spectroscopic Characterization Methods for Chemical Structure Confirmation (e.g., NMR, IR)

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound.

| Technique | Information Provided | Expected Key Signals for this compound |

| ¹H NMR | Chemical environment and connectivity of protons | Signals for aromatic protons, protons adjacent to the ketone and hydroxyl groups, and the cyclobutyl group. |

| ¹³C NMR | Chemical environment of carbon atoms | Resonances for the carbonyl carbon, carbons of the aromatic ring, and other carbons in the morphinan skeleton. |

| IR Spectroscopy | Presence of functional groups | Characteristic stretching frequencies for C=O (ketone), O-H (hydroxyl), and C-H bonds of the aromatic and aliphatic parts. |

This table summarizes the application of spectroscopic methods for the structural confirmation of this compound.

Development and Validation of Analytical Methods for Complex Biological Matrices in Animal Research

The quantitative analysis of opioid compounds like this compound and its parent drug, Butorphanol, in complex biological matrices is fundamental to pharmacokinetic and metabolic studies in animal research. The development of robust and reliable analytical methods is crucial for generating accurate data. These methods must be rigorously validated to ensure they meet the required standards of accuracy, precision, and sensitivity, particularly when dealing with the intricate environments of plasma, urine, or tissue homogenates. The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), valued for its high selectivity and sensitivity.

Sample Preparation and Extraction

The initial and most critical step in the analysis is the effective isolation of the target analyte from the biological matrix. The choice of sample preparation technique is vital for removing interferences such as proteins and lipids that can suppress the instrument's signal and damage analytical columns. Common techniques employed for butorphanol and its metabolites in animal plasma and urine include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govojp.gov

Protein Precipitation (PPT): This is a rapid and straightforward method often used for plasma samples. It involves adding a solvent, such as acetonitrile, to the plasma to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. This technique was utilized for measuring butorphanol in cat plasma. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For butorphanol analysis in bearded dragon plasma, a liquid extraction was performed using ethyl acetate and hexane. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide cleaner extracts compared to PPT and LLE. It involves passing the liquid sample through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a specific solvent. SPE has been successfully used for the extraction of butorphanol and its metabolites, hydroxybutorphanol (B1227631) and norbutorphanol (B1234993), from human urine using Cyano Bond Elut columns. researchgate.net

The sample collection and handling prior to extraction are also critical. Blood samples are typically collected in tubes containing an anticoagulant like heparin or EDTA and centrifuged to separate the plasma, which is then stored at ultra-low temperatures (e.g., -80°C) to ensure analyte stability until analysis. nih.govavma.org

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the prepared extract before detection. Reversed-phase chromatography with a C8 or C18 column is commonly employed. researchgate.netresearchgate.net

The mobile phase typically consists of a mixture of an aqueous component (like ammonium acetate buffer) and an organic solvent (such as acetonitrile or methanol). researchgate.netresearchgate.netnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation and peak shape. researchgate.net

Following separation, detection is most powerfully achieved using tandem mass spectrometry (MS/MS). This technique provides exceptional sensitivity and specificity, allowing for the quantification of analytes at very low concentrations (pg/mL to ng/mL). researchgate.netmadbarn.com The mass spectrometer is typically operated in multiple-reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte, thus minimizing the potential for interference from other substances.

Interactive Table 1: Example of LC-MS/MS Conditions for Butorphanol Analysis

| Parameter | Condition | Reference |

| Analytical Column | Symmetry C18 (4.6 x 75mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.05 M Ammonium Acetate Buffer (pH 4.1) | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Detection | Fluorescence (Excitation: 200 nm, Emission: 325 nm) | researchgate.net |

| Alternative Column | Partisil C8 (4.6 x 100 mm, 5 µm) | researchgate.net |

| Alternative Mobile Phase | Methanol-water-formic acid (90:10:0.1, v/v/v) | researchgate.net |

| Alternative Detection | Tandem Mass Spectrometry (MS/MS) | nih.govmadbarn.com |

Method Validation

Validation is the process of confirming that the analytical procedure is suitable for its intended purpose. woah.org Key validation parameters are established through a series of experiments.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing a series of standards, and a linear relationship is typically demonstrated with a correlation coefficient (r²) of ≥0.99. avma.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-assay) and on different days (inter-assay). Acceptance criteria are often set at ±15% deviation from the nominal value (±20% for the lower limit of quantification). nih.gov

Sensitivity: The lowest concentration of an analyte that can be reliably measured is defined as the lower limit of quantification (LLOQ). For butorphanol, LLOQs in the low ng/mL range have been established in various animal plasmas. nih.govavma.orgnih.gov

Recovery: This parameter measures the efficiency of the extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. Average recoveries for butorphanol are often expected to be high, for instance, 92% was reported in a study on donkeys. nih.gov

Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (after multiple cycles of freezing and thawing), short-term or bench-top stability (at room temperature), and long-term stability (under frozen storage conditions). woah.org

Interactive Table 2: Summary of Validation Parameters for Butorphanol Analysis in Animal Plasma

| Species | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (% of Nominal) | Average Recovery (%) | Reference |

| Donkey | Plasma | 5 - 1500 | 5 | 1.7 - 8.4 | 6.0 - 9.7 | 85 - 115 | 92 | nih.gov |

| Cat | Plasma | 8 - 1000 | 8 | Not Reported | Not Reported | 85 - 115 | Not Reported | avma.org |

| Cat | Plasma | Not Reported | 0.1 | 4 - 9 | Not Reported | 101 - 107 | Not Reported | nih.gov |

The development and validation of these advanced analytical methodologies are indispensable for conducting high-quality animal research, enabling a precise understanding of the pharmacokinetic profile of compounds like this compound and its parent drug.

Q & A

Q. What experimental designs are recommended for assessing the interaction between 6-Oxo (-)-Butorphanol and other opioids (e.g., sufentanil or morphine) in analgesia?

The modified Dixon’s up-and-down method is commonly used to determine median effective doses (ED50) and evaluate additive or synergistic effects. For example, butorphanol and sufentanil were tested at fixed ratios (2:1 or 1:1) using probit analysis and isobolographic analysis to confirm additive analgesic effects . This design minimizes variability by adjusting doses incrementally based on predefined efficacy thresholds (e.g., pain score reduction >50% within 15 minutes).

Q. How can systematic reviews and meta-analyses be structured to evaluate the safety and efficacy of this compound in postoperative settings?

A rapid health technology assessment (HTA) approach involves systematic searches across PubMed, Embase, and CNKI, followed by AMSTAR and CHEERS checklists for quality evaluation. For instance, 164 articles were screened to compare butorphanol’s adverse effects (e.g., reduced nausea/vomiting) against controls, with sensitivity analyses to address small-sample biases .

Q. What methodologies are used to study the pharmacokinetics of this compound in animal models?

Liquid chromatography-mass spectrometry (LC-MS) with quadratic calibration curves (R² > 0.98) and quality control samples ensures precision (<10.9% variability). Studies in raptors (e.g., red-tailed hawks) quantified plasma concentrations over time, with detection limits as low as 0.03 ng/mL .

Q. How is the safety profile of this compound assessed in clinical trials?

Randomized controlled trials (RCTs) with subgroup analyses (e.g., epidural vs. intravenous administration) and risk ratios (RR) are key. For example, 16 trials showed epidural butorphanol reduced morphine-induced pruritus incidence (RR 0.22–0.35) while monitoring respiratory depression and dizziness .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-inflammatory and anti-apoptotic effects in neuronal cells?

In LPS-induced PC12 cells, butorphanol suppresses p38/JNK/ATF2/p53 signaling pathways, validated via Western blot and flow cytometry. Future studies should explore κ-opioid receptor (KOR) activation and cross-species applicability .

Q. How can Design Expert software optimize this compound-loaded microneedle patches for sustained drug delivery?

A Box-Behnken design with variables like fractured axial force and cumulative drug permeation (%) identifies optimal formulations. For example, a desirability score of 0.930 predicted 89.12% permeation over 8 hours, validated via 3D response surface plots .

Q. What strategies address contradictions in butorphanol’s efficacy data across heterogeneous clinical studies?

Sensitivity analyses exclude high-bias or small-sample trials. For instance, re-analyzing epidural butorphanol data after excluding biased studies confirmed stable pruritus reduction (RR 0.35–0.80). Meta-regression can further adjust for covariates like age or administration route .

Q. How do neuroimaging studies localize this compound’s action in itch relief?

fMRI and PET scans in chronic itch models identify histamine-dependent pathways in the anterior cingulate cortex and insula. Comparative studies with nonhistamine pruritus models clarify receptor specificity .

Q. What synthetic routes improve the hydrophobicity and stability of this compound derivatives?

Esterification with acid chlorides or alkylation via sodium hydride-mediated reactions yields hydrophobic analogs (e.g., 4a-f, 5a-f). Structural validation uses ¹H/¹³C NMR and combustion analysis .

How can PICO/FINER frameworks refine research questions on this compound’s neuropharmacology?

PICO (Population: PC12 cells; Intervention: butorphanol; Comparison: untreated controls; Outcome: apoptosis markers) ensures clarity. FINER criteria (Feasible, Novel, Ethical) prioritize studies on KOR signaling or in vivo toxicity .

Methodological Notes

- Data Analysis : Use nonlinear regression for dose-response curves (e.g., ED50 calculations) and mixed-effects models for interspecies pharmacokinetics .

- Experimental Validation : Always include positive/negative controls (e.g., pure drug solutions for microneedle permeation assays) .

- Ethical Compliance : Adhere to FDA guidelines for abuse potential studies, including comparator selection (e.g., IV butorphanol vs. oral nalbuphine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.